

Spectroscopic Profile of 1,6-Anhydro- β -D-mannopyranose: A Technical Guide

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Compound of Interest

Compound Name: 1,6-Anhydro-beta-D-mannopyranose

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,6-anhydro- β -D-mannopyranose (CAS 14168-65-1), a rigid bicyclic monosaccharide derivative with significant applications in glycochemistry and drug discovery.^[1] Its unique locked ${}^1\text{C}_4$ conformation makes it a valuable chiral building block for the synthesis of complex oligosaccharides and glycoconjugates.^[1] This document compiles available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition, to serve as a critical resource for researchers in the field.

Molecular Structure and Properties

1,6-Anhydro- β -D-mannopyranose, also known as mannosene, has the molecular formula $\text{C}_6\text{H}_{10}\text{O}_5$ and a molecular weight of 162.14 g/mol.^{[2][3]} The anhydro bridge between C1 and C6 restricts its conformational flexibility, providing a well-defined stereochemical scaffold.

Caption: 2D chemical structure of 1,6-anhydro- β -D-mannopyranose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and conformational analysis of 1,6-anhydro- β -D-mannopyranose.^[1] The rigid bicyclic system provides distinct and well-

resolved signals in both ^1H and ^{13}C NMR spectra.

^1H and ^{13}C NMR Spectral Data

Carbon No.	^{13}C Chemical Shift (δ, ppm)	^1H Chemical Shift (δ, ppm)	^1H Multiplicity	^1H Coupling Constants (J, Hz)
1	101.5	5.35	s	
2	71.0	3.80	d	$J_{2,3} = 2.5$
3	73.5	3.65	dd	$J_{3,2} = 2.5, J_{3,4} = 5.0$
4	70.0	3.90	d	$J_{4,3} = 5.0$
5	76.0	4.50	t	$J_{5,6a} = J_{5,6e} = 5.5$
6	65.0	3.75 (H-6a), 3.60 (H-6b)	dd, d	$J_{6a,6e} = 7.5, J_{6a,5} = 5.5; J_{6e,5} = 5.5$

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument frequency.

Experimental Protocol: NMR Spectroscopy

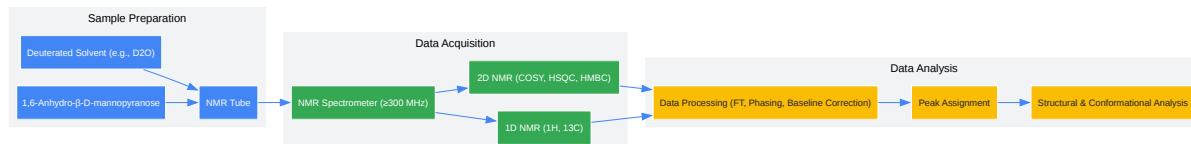
Sample Preparation: A sample of 1,6-anhydro- β -D-mannopyranose (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., D_2O , DMSO-d_6 , CD_3OD) in a standard 5 mm NMR tube. The choice of solvent can influence the chemical shifts of exchangeable protons (hydroxyl groups).

Instrumentation: ^1H and ^{13}C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.

Data Acquisition:

- ^1H NMR:** A standard single-pulse experiment is performed. Key parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

- ^{13}C NMR: A proton-decoupled experiment is typically used to simplify the spectrum. Key parameters include a 30-45° pulse angle, a spectral width of 150-200 ppm, and a longer relaxation delay to ensure quantitative accuracy for all carbon signals.
- 2D NMR: For complete assignment and conformational analysis, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are often employed.



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Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in 1,6-anhydro- β -D-mannopyranose.

IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretching (hydroxyl groups)
2950-2850	Medium	C-H stretching (aliphatic)
1450-1350	Medium	C-H bending
1150-1000	Strong	C-O stretching (ethers and alcohols)
~1050	Strong	C-O-C stretching (anhydro bridge)

Experimental Protocol: FT-IR Spectroscopy

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to record the spectrum.

Data Acquisition: The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (for ATR) or a pure KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 1,6-anhydro- β -D-mannopyranose. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for its analysis, often requiring derivatization to increase volatility.[\[1\]](#)

Mass Spectral Data (Electron Ionization - EI)

- Molecular Ion (M⁺): m/z 162 (corresponding to C₆H₁₀O₅)

- Key Fragment Ions (m/z): 144 ($[M-H_2O]^+$), 126 ($[M-2H_2O]^+$), 116, 103, 85, 73, 60.

The fragmentation pattern is complex due to multiple hydroxyl groups and the bicyclic ring system.

Experimental Protocol: GC-MS

Derivatization: To improve volatility for GC analysis, the hydroxyl groups of 1,6-anhydro- β -D-mannopyranose are often derivatized, for example, by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

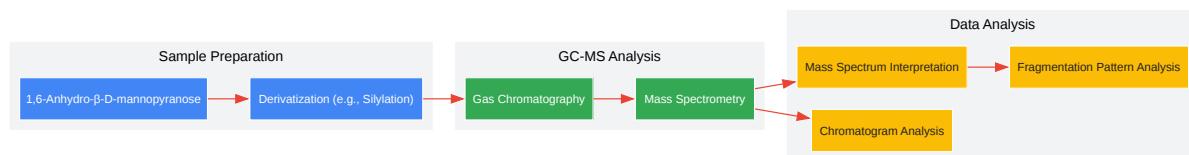
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.

GC Conditions:

- Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms).
- Carrier Gas: Helium.
- Temperature Program: A temperature gradient is typically used, for example, starting at 100°C and ramping up to 250°C.

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Range: m/z 40-400.



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Caption: General workflow for GC-MS analysis.

Synthesis

A common method for the synthesis of 1,6-anhydro- β -D-mannopyranose is the intramolecular cyclization of D-mannose or its derivatives.^[1] One efficient method involves the microwave-assisted dehydration of D-mannose or demethanolization of methyl- α -D-mannopyranoside in a solvent like sulfolane.^[1] Acid-catalyzed cyclization is another fundamental approach.^[1]

This compilation of spectroscopic data and experimental protocols for 1,6-anhydro- β -D-mannopyranose aims to facilitate its use in synthetic chemistry, drug development, and materials science. The provided information should serve as a valuable starting point for researchers working with this important carbohydrate derivative.

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